2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound characterized by the presence of both furan and benzimidazole moieties. Its molecular formula is C13H12N2O, with a molecular weight of 212.25 g/mol. The compound features a furan ring attached to the benzimidazole structure, which contributes to its unique chemical properties and biological activities. The IUPAC name for this compound highlights its structural components, and its canonical SMILES representation is CC1=CC2=C(C=C1C)N=C(N2)C3=COC=C3, indicating the arrangement of atoms within the molecule.
These reactions expand the potential for synthesizing derivatives with varied biological and chemical properties .
Research indicates that 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole exhibits significant biological activities:
The mechanism of action likely involves binding to specific enzymes or receptors, disrupting essential metabolic pathways or cellular structures .
The synthesis of 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole commonly involves cyclization reactions. A typical method includes:
Industrial methods may utilize continuous flow reactors to enhance yield and efficiency .
The applications of 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole span several fields:
Interaction studies have focused on understanding how 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole interacts with biological targets. Molecular docking studies have suggested possible mechanisms through which this compound exerts its biological effects, including interactions with enzymes involved in critical metabolic pathways . These studies are essential for elucidating the compound's therapeutic potential and guiding further modifications to enhance efficacy.
Several compounds share structural similarities with 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole | Similar structure but with a different furan position | Different reactivity due to furan positioning |
| 5,6-Dimethyl-1H-benzo[d]imidazole | Lacks furan moiety | Less versatile in terms of chemical reactivity |
| 2-(Thiophen-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole | Contains thiophene instead of furan | Altered electronic properties due to thiophene ring |
The uniqueness of 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole lies in its dual moiety structure that imparts distinct chemical reactivity and biological activity compared to these similar compounds .
The molecular formula of 2-(furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole is C₁₃H₁₂N₂O, with a molecular weight of 212.25 g/mol . The benzimidazole core consists of a bicyclic system featuring a five-membered imidazole ring fused to a benzene ring. Substituents include:
Constitutional isomerism is theoretically possible due to variations in substituent placement. For instance, isomers could arise if the methyl groups occupy positions 4 and 7 instead of 5 and 6, or if the furan moiety attaches to position 1 of the imidazole ring. However, no such isomers have been reported in the literature for this specific compound .
While X-ray crystallographic data for 2-(furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole is not explicitly provided in the available sources, analogous benzimidazole derivatives offer insights into potential structural features. For example, related compounds exhibit triclinic or monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice .
In structurally similar benzimidazoles, unit cell parameters typically fall in the ranges:
Hydrogen bonding (N–H···O/N) and π–π stacking interactions dominate the supramolecular architecture. The furan oxygen may act as a hydrogen bond acceptor, while the benzimidazole N–H group serves as a donor. For instance, in the compound 2-(furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole, N–H···O interactions link molecules into chains, with furan rings participating in edge-to-face π interactions .
Key IR absorptions (KBr, cm⁻¹) :
The synthesis of benzimidazole cores represents a fundamental transformation in heterocyclic chemistry, with cyclocondensation reactions serving as the predominant methodology for accessing these important scaffolds [1] [21]. The formation of 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole relies primarily on the cyclocondensation between appropriately substituted o-phenylenediamine derivatives and furan-2-carbaldehyde under various catalytic conditions [6] [24].
The most widely employed approach involves the oxidative cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with furan-2-carbaldehyde in the presence of sodium metabisulfite as an oxidizing agent [6] [25]. This methodology operates through a well-established mechanism where the initial Schiff base formation is followed by intramolecular cyclization and subsequent oxidation to afford the aromatic benzimidazole product [25] [26]. Research has demonstrated that sodium metabisulfite provides superior results compared to alternative oxidants, offering high yields and mild reaction conditions [25].
Recent developments have introduced metal-organic framework mediated synthesis protocols that provide enhanced selectivity and operational simplicity [30]. These systems utilize titanium-based catalysts that facilitate both the condensation and oxidative cyclization steps in a single reaction vessel [30]. The aluminum-containing metal-organic frameworks have shown particular efficacy in promoting benzimidazole formation under oxygen atmosphere conditions [45].
| Catalyst System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| Sodium metabisulfite/Dimethylformamide | 120°C | 4 hours | 62-86% | [6] [24] |
| Metal-organic framework/Acetonitrile-Water | 25°C | 6 hours | 94% | [45] |
| Iodine(III)/Selectfluor | 100°C | 20 minutes | 75-90% | [27] |
The cyclocondensation process proceeds through a series of well-defined intermediates involving nucleophilic attack of the amino groups on the aldehyde carbonyl, followed by water elimination and cyclization [3] [28]. Theoretical studies using density functional theory calculations have provided insights into the regiochemistry of these transformations, indicating that frontier molecular orbital interactions control the selectivity of the cyclization process [3].
The introduction of methyl substituents at the 5,6-positions of the benzimidazole core requires precise regiocontrol to achieve the desired substitution pattern [7] [8]. Several methodologies have been developed to accomplish this transformation with high selectivity and efficiency.
Regioselective N-methylation of benzimidazole derivatives represents a significant synthetic challenge due to the presence of multiple nucleophilic sites [7] [8]. Advanced methodologies have been developed that provide access to the sterically more hindered regioisomers through the use of specific base-solvent combinations [7]. These protocols typically employ sodium hydride and methyl iodide under carefully controlled conditions to achieve selective methylation [1].
An alternative approach involves the use of pre-methylated starting materials, specifically 4,5-dimethyl-1,2-phenylenediamine, which provides direct access to the desired substitution pattern [13] [33]. This strategy eliminates the need for subsequent methylation steps and ensures complete regiocontrol [33]. The preparation of 4,5-dimethyl-1,2-phenylenediamine can be accomplished through established synthetic routes involving nitration and reduction sequences [13].
| Methylation Method | Regioselectivity | Yield | Reaction Conditions | Reference |
|---|---|---|---|---|
| Sodium hydride/Methyl iodide | 95:5 | 67% | Room temperature, 5 minutes | [1] |
| Pre-methylated diamine | >99:1 | 82-86% | Standard condensation conditions | [13] [33] |
| Enzymatic methylation | >98:2 | 65-80% | Mild biocatalytic conditions | [14] |
Recent developments in biocatalysis have introduced enzymatic methodologies for regioselective methylation of heterocyclic substrates [14]. These approaches utilize engineered methyltransferases that demonstrate exceptional selectivity for benzimidazole substrates [14]. The enzymatic methods operate under mild conditions and provide excellent regioselectivity while avoiding the use of strong bases and electrophilic methylating agents [14].
The purification and crystallization of 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole requires specialized techniques that account for the unique physical and chemical properties of this heterocyclic compound [16] [17] [32].
Benzimidazole derivatives generally exhibit favorable crystallization properties due to their rigid planar structure and hydrogen bonding capabilities [16] [32]. The optimal recrystallization solvent for furan-substituted benzimidazoles has been identified as methanol, which provides excellent crystal quality and high recovery yields [16]. Alternative solvents including ethanol and acetonitrile have been evaluated, with methanol demonstrating superior performance in terms of crystal purity and morphology [16] [17].
Specialized crystallization methods have been developed to enhance crystal quality and minimize impurities [17] [18]. The Sankaranarayanan-Ramasamy method has shown particular promise for benzimidazole derivatives, providing crystals with excellent structural perfection [17]. This technique utilizes controlled temperature gradients and nucleation conditions to produce high-quality single crystals suitable for structural characterization [17] [18].
| Purification Method | Solvent System | Recovery Yield | Crystal Quality | Reference |
|---|---|---|---|---|
| Simple recrystallization | Methanol | 85-90% | Good | [16] |
| Sankaranarayanan-Ramasamy | Methanol/Water | 92-95% | Excellent | [17] |
| Column chromatography | Ethyl acetate/Hexane | 88-93% | Variable | [32] |
| Slow evaporation | Methanol | 80-85% | Very good | [16] |
The crystallization process benefits from careful control of temperature, concentration, and nucleation conditions [35]. Slow cooling techniques have proven particularly effective for benzimidazole derivatives, providing crystals with enhanced purity and reduced defect density [35]. The use of seeding techniques with pre-formed crystal nuclei can further improve the reproducibility and quality of the crystallization process [35].
Quality control during purification relies on multiple analytical techniques including thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry [34] [40]. These methods provide comprehensive assessment of purity and structural integrity throughout the purification process [34]. High-resolution X-ray diffraction analysis has been employed to evaluate crystalline perfection and confirm the absence of structural grain boundaries [17] [22].
Density functional theory calculations provide fundamental insights into the optimized molecular geometry of 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole. The B3LYP functional, combined with appropriate basis sets such as 6-31G(d,p) or 6-311++G(d,p), has proven particularly effective for benzimidazole derivatives, providing accurate geometric parameters that correlate well with experimental crystal structure data [5] [6] [7].
The ground-state geometry optimization reveals critical structural features of the compound. The benzimidazole ring system maintains planarity, which is characteristic of aromatic heterocycles, while the furan ring at the 2-position adopts a coplanar or near-coplanar configuration depending on the computational method employed [8] [9]. The presence of methyl substituents at positions 5 and 6 introduces steric effects that can influence the overall molecular conformation and electronic properties [2] [6].
Bond length analysis from DFT calculations typically shows C-N bond distances in the benzimidazole ring ranging from 1.32 to 1.38 Å, consistent with partial double-bond character due to π-electron delocalization [5] [6]. The C-O bond in the furan ring exhibits characteristic values around 1.36 Å, while the C-C bonds connecting the furan to the benzimidazole system display lengths consistent with sp²-sp² hybridization [8] [10].
DFT geometry optimization results demonstrate that the compound adopts a stable conformation with minimal steric strain. The dihedral angle between the benzimidazole and furan planes is a critical parameter that influences electronic conjugation and molecular reactivity [8] [9]. Calculations typically predict this angle to be between 0° and 30°, depending on the computational level and the presence of intermolecular interactions [10] [9].
The methyl groups at positions 5 and 6 of the benzimidazole ring exhibit characteristic out-of-plane orientations that minimize steric repulsion while maintaining effective orbital overlap with the aromatic π-system [2] [6]. These geometric features are crucial for understanding the compound's chemical reactivity and electronic properties.
Frontier molecular orbital analysis represents a cornerstone of quantum chemical investigations for 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole, providing essential insights into chemical reactivity, electron transfer properties, and potential biological activity [11] [5] [12].
The highest occupied molecular orbital energies for benzimidazole derivatives typically range from -5.0 to -6.5 eV, while the lowest unoccupied molecular orbital energies span from -1.0 to -2.5 eV, depending on the substituent pattern and computational methodology employed [11] [5] [6]. For the specific compound under investigation, the presence of electron-donating methyl groups at positions 5 and 6 is expected to raise the energy levels of both frontier orbitals compared to the unsubstituted analog [6] [7].
The energy gap between frontier orbitals serves as a crucial descriptor of chemical stability and reactivity. Benzimidazole derivatives generally exhibit energy gaps ranging from 3.0 to 5.0 eV, with values in the lower range indicating higher reactivity and potential for electronic excitation [11] [5] [13]. The incorporation of the furan ring and methyl substituents in 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole is anticipated to reduce the energy gap compared to simpler benzimidazole systems, enhancing the compound's electronic activity [12] [6].
Molecular orbital visualization reveals the spatial distribution of electron density in the frontier orbitals. The orbital is typically localized on the benzimidazole ring system with significant contributions from nitrogen lone pairs and π-electrons of the aromatic framework [11] [12] [14]. The furan ring contributes additional electron density to the orbital, particularly through its oxygen lone pairs and π-system [12] [15].
The orbital distribution commonly extends across both the benzimidazole and furan moieties, facilitating intramolecular charge transfer processes [11] [12] [14]. This orbital delocalization is crucial for understanding the compound's potential as an electron acceptor and its participation in various chemical reactions [14] [11].
Analysis of orbital coefficients and electron density distributions provides quantitative measures of orbital contributions from different atomic centers. Nitrogen atoms in the benzimidazole ring typically exhibit the highest orbital coefficients, while carbon atoms in the aromatic systems contribute significantly to both and orbitals [11] [5] [6].
The ionization potential and electron affinity, derived from frontier orbital energies, provide thermodynamic parameters essential for understanding redox behavior. These values are particularly relevant for assessing the compound's potential in electrochemical applications and biological systems where electron transfer processes are crucial [11] [6] [7].
Non-covalent interaction index calculations represent an advanced computational approach for visualizing and quantifying weak intermolecular forces in 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole systems. This methodology enables detailed analysis of hydrogen bonding, π-π stacking, van der Waals forces, and other weak interactions that govern molecular assembly and biological recognition [22] [23].
The index is based on the analysis of electron density and its derivatives, specifically the reduced density gradient, to identify regions where non-covalent interactions occur [22] [23]. The visualization employs isosurfaces of the reduced density gradient colored according to interaction strength, providing an intuitive representation of interaction networks [23] [22].
For benzimidazole derivatives, calculations typically reveal several categories of non-covalent interactions. Hydrogen bonding interactions are particularly prominent, involving the NH group of the benzimidazole ring as a donor and various electronegative atoms as acceptors [20] [8] [9]. The strength of these interactions can be quantified through analysis of electron density at critical points and the sign of the second eigenvalue of the electron density Hessian [22] [23].
π-π stacking interactions between aromatic systems represent another crucial class of non-covalent forces [8] [9]. In crystal structures and molecular assemblies of furan-substituted benzimidazoles, these interactions contribute significantly to supramolecular organization and stability [8] [10]. calculations can quantify the interaction energies, which typically range from -5 to -25 kJ/mol for π-π interactions in benzimidazole systems [8] [9].
C-H···π interactions involving the methyl substituents and aromatic systems provide additional stabilization in molecular assemblies [8] [9]. These interactions, while individually weak (typically 2-10 kJ/mol), can collectively contribute substantially to overall molecular stability and recognition [8] [10].
The furan ring in 2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole participates in unique non-covalent interactions through its oxygen atom and π-system [8] [15]. C-H···O interactions involving furan oxygen as an acceptor are commonly observed, with interaction energies typically ranging from -5 to -15 kJ/mol [8] [15].
analysis provides color-coded representations where blue regions indicate attractive interactions, red regions represent repulsive forces, and green areas correspond to weak van der Waals interactions [22] [23]. The intensity of coloring correlates with interaction strength, enabling qualitative and quantitative assessment of interaction networks [23] [22].
Computational studies have employed calculations to investigate the preferred conformations and packing arrangements of furan-substituted benzimidazoles [8] [9]. These analyses reveal optimal intermolecular orientations that maximize attractive interactions while minimizing repulsive contacts [10] [8].
The quantitative data from calculations complement experimental crystallographic studies, providing insights into the driving forces behind molecular recognition and self-assembly processes [8] [9] [10]. This information is particularly valuable for understanding drug-receptor interactions and designing molecular materials with desired properties [23] [22].
Integration of analysis with other computational techniques, such as quantum theory of atoms in molecules and energy decomposition analysis, provides comprehensive understanding of the electronic basis for non-covalent interactions in benzimidazole derivatives [20] [23]. These combined approaches enable rational design of molecules with enhanced binding affinities and improved biological activities [22] [20].